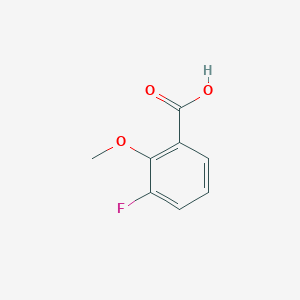![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide, also known as MTM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM belongs to the class of thiosemicarbazone compounds and has been found to exhibit promising biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.
Applications De Recherche Scientifique
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been reported to have anti-viral activity against HIV, herpes simplex virus, and influenza virus. Additionally, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has shown anti-bacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The exact mechanism of action of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its broad-spectrum activity against cancer, viral, and bacterial cells. The compound has also been found to have low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to address this issue and optimize the formulation of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide for clinical use.
Orientations Futures
There are several future directions for the research and development of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. One potential direction is to investigate the structure-activity relationship of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to evaluate the in vivo efficacy and safety of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in animal models and eventually in human clinical trials. Additionally, the combination of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide with other anti-cancer, anti-viral, or anti-bacterial agents may enhance its therapeutic potential and overcome drug resistance. Overall, the potential applications of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in drug discovery and development make it a promising compound for further research.
Méthodes De Synthèse
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide can be synthesized through a simple and efficient method. The compound can be obtained by reacting 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then reacted with methyl iodide to obtain [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. The synthesis of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported in several research articles, and the purity and yield of the compound have been found to be satisfactory for further studies.
Propriétés
Numéro CAS |
100477-76-7 |
|---|---|
Nom du produit |
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
Formule moléculaire |
C7H6N2S3 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
Clé InChI |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
SMILES canonique |
CSC(=NC#N)SC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



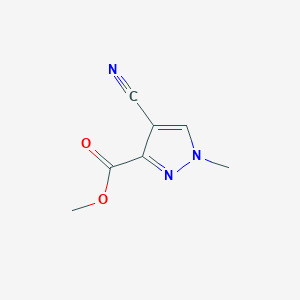

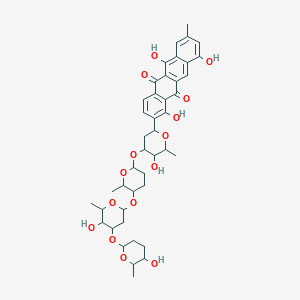
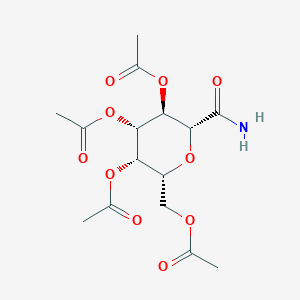
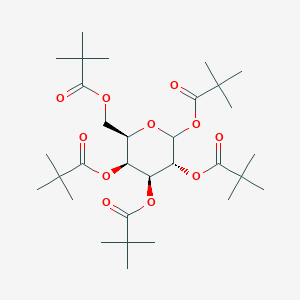
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
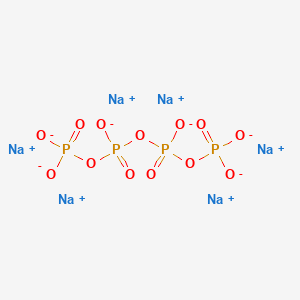
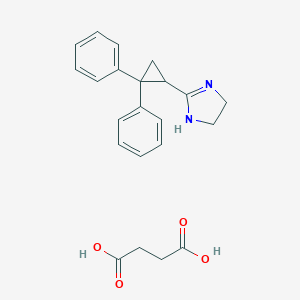
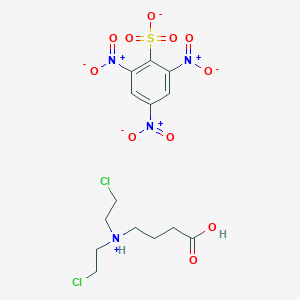
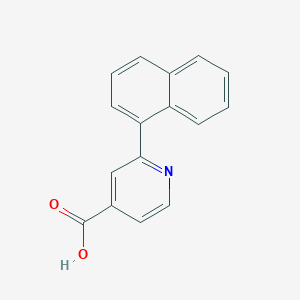
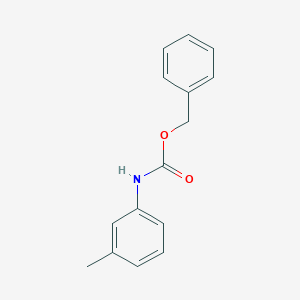
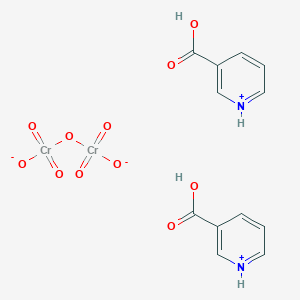
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
